2-Isopropoxy-2-phenylessigsäure

Übersicht

Beschreibung

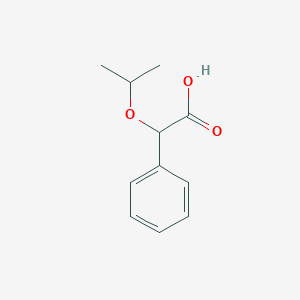

2-Isopropoxy-2-phenylacetic acid is an organic compound with the molecular formula C11H14O3 It is characterized by the presence of an isopropoxy group and a phenyl group attached to the acetic acid moiety

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Reference Standard in Drug Analysis

One of the significant applications of 2-Isopropoxy-2-phenylacetic acid is its use as a pharmacopoeia reference standard. It is employed for determining impurities in the drug Pregabalin, which is utilized for treating epilepsy and diabetic neuropathic pain. The compound's crystal structure aids in identifying and quantifying the active ingredients and undesirable impurities in pharmaceutical formulations .

1.2 Mechanism of Action

Research indicates that 2-Isopropoxy-2-phenylacetic acid may exhibit anti-inflammatory properties, making it a candidate for further studies in pain management therapies. Its structural analogs have shown promise in reducing inflammation markers in preclinical models, suggesting potential therapeutic applications .

3.1 Synthesis of Related Compounds

The synthesis of 2-Isopropoxy-2-phenylacetic acid involves the reaction of 2-hydroxy-2-phenylacetic acid with isopropanol under acidic conditions. This reaction not only produces the desired compound but also opens pathways to synthesize other derivatives that may possess enhanced biological activities .

Case Studies and Research Findings

4.1 Case Study: Impurity Detection in Pregabalin Formulations

In a study published by the National Center for Biotechnology Information (NCBI), researchers utilized 2-Isopropoxy-2-phenylacetic acid as a reference standard to analyze Pregabalin formulations. The study demonstrated that using this compound significantly improved the detection limits of impurities compared to traditional methods, leading to more reliable quality assessments .

4.2 Case Study: Anti-inflammatory Research

Another study explored the anti-inflammatory effects of structural analogs of 2-Isopropoxy-2-phenylacetic acid. The findings indicated that these compounds could inhibit pro-inflammatory cytokines in vitro, suggesting their potential use in developing new anti-inflammatory drugs .

Wirkmechanismus

Target of Action

2-Isopropoxy-2-phenylacetic acid is a type of organoboron compound, specifically a boronic ester . These compounds are highly valuable in organic synthesis . The primary targets of 2-Isopropoxy-2-phenylacetic acid are the carbon atoms in organic molecules where it forms carbon-carbon bonds .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This is a transition metal-catalyzed carbon–carbon bond-forming reaction . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the phenylacetic acid (PAA) degradation pathway . This pathway is an interesting model for the catabolism of aromatic compounds . The PAA pathway mainly contains 12 enzymes and a transcriptional regulator, which are involved in biofilm formation and antimicrobial activity .

Pharmacokinetics

The pharmacokinetics of 2-Isopropoxy-2-phenylacetic acid involve its susceptibility to hydrolysis . Boronic acids and their esters, such as this compound, are only marginally stable in water . The kinetics of hydrolysis is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds in organic molecules . This is a valuable transformation in organic synthesis . For example, it has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

The action of 2-Isopropoxy-2-phenylacetic acid is influenced by environmental factors such as the presence of water and the pH level . As mentioned, the compound is susceptible to hydrolysis, especially in water . The rate of hydrolysis is also influenced by the pH level, with the reaction rate increasing at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by these environmental factors .

Biochemische Analyse

Biochemical Properties

2-Isopropoxy-2-phenylacetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as phenylacetyl-CoA ligase, which catalyzes the formation of phenylacetyl-CoA from phenylacetic acid and CoA. The interaction between 2-Isopropoxy-2-phenylacetic acid and phenylacetyl-CoA ligase is crucial for the subsequent steps in the phenylacetic acid degradation pathway . Additionally, 2-Isopropoxy-2-phenylacetic acid may interact with other proteins and biomolecules involved in aromatic compound metabolism, influencing their activity and stability.

Cellular Effects

2-Isopropoxy-2-phenylacetic acid has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in the phenylacetic acid degradation pathway, thereby affecting the overall metabolic flux within the cell . Furthermore, 2-Isopropoxy-2-phenylacetic acid may impact cellular signaling pathways related to aromatic compound metabolism, leading to changes in cellular responses and adaptations.

Molecular Mechanism

The molecular mechanism of 2-Isopropoxy-2-phenylacetic acid involves its binding interactions with specific biomolecules. The compound binds to phenylacetyl-CoA ligase, facilitating the formation of phenylacetyl-CoA, a key intermediate in the phenylacetic acid degradation pathway . This binding interaction is essential for the activation of the enzyme and the subsequent biochemical reactions. Additionally, 2-Isopropoxy-2-phenylacetic acid may act as an inhibitor or activator of other enzymes involved in aromatic compound metabolism, thereby modulating their activity and influencing the overall metabolic pathway.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Isopropoxy-2-phenylacetic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods, leading to changes in its biochemical activity . Long-term studies have shown that 2-Isopropoxy-2-phenylacetic acid can have sustained effects on cellular metabolism and gene expression, highlighting its potential for prolonged biochemical research applications.

Dosage Effects in Animal Models

The effects of 2-Isopropoxy-2-phenylacetic acid vary with different dosages in animal models. At lower dosages, the compound may exhibit minimal toxic effects, while higher dosages can lead to adverse effects such as toxicity and metabolic disturbances . Threshold effects have been observed, indicating that there is a specific dosage range within which 2-Isopropoxy-2-phenylacetic acid exerts its optimal biochemical effects without causing significant harm to the organism.

Metabolic Pathways

2-Isopropoxy-2-phenylacetic acid is involved in the phenylacetic acid degradation pathway, a crucial metabolic pathway for the breakdown of aromatic compounds. The compound interacts with enzymes such as phenylacetyl-CoA ligase, which catalyzes the formation of phenylacetyl-CoA, a central intermediate in the pathway . This interaction is essential for the subsequent steps in the degradation process, leading to the production of metabolites that are further processed by other enzymes in the pathway.

Transport and Distribution

The transport and distribution of 2-Isopropoxy-2-phenylacetic acid within cells and tissues involve specific transporters and binding proteins. The compound is transported across cellular membranes by specialized transporters, facilitating its entry into cells and its distribution to various cellular compartments . Once inside the cell, 2-Isopropoxy-2-phenylacetic acid may interact with binding proteins that influence its localization and accumulation, thereby affecting its biochemical activity.

Subcellular Localization

The subcellular localization of 2-Isopropoxy-2-phenylacetic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in aromatic compound metabolism . Additionally, 2-Isopropoxy-2-phenylacetic acid may be targeted to specific organelles such as the mitochondria or endoplasmic reticulum, depending on the presence of specific targeting signals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropoxy-2-phenylacetic acid typically involves the esterification of phenylacetic acid with isopropanol in the presence of an acid catalyst. The reaction can be represented as follows:

C6H5CH2COOH+(CH3

Biologische Aktivität

2-Isopropoxy-2-phenylacetic acid, a compound with significant biological activity, has garnered attention in various fields of research, including pharmacology and biochemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

2-Isopropoxy-2-phenylacetic acid is characterized by its isopropoxy and phenyl groups attached to the acetic acid backbone. Its chemical formula is with a CAS number of 5394-87-6. The compound's structure contributes to its interaction with biological systems, influencing its pharmacological effects.

The biological activity of 2-Isopropoxy-2-phenylacetic acid primarily involves its interaction with specific enzymes and receptors within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering biochemical reactions.

- Receptor Binding : It can bind to various receptors, modulating signaling pathways that affect cellular functions.

This interaction profile suggests potential therapeutic applications in managing inflammatory conditions and metabolic disorders.

Biological Activity Summary

| Activity | Description |

|---|---|

| Anti-inflammatory Effects | Exhibits properties that may reduce inflammation through cytokine modulation. |

| Analgesic Properties | Potential use as a pain reliever by modulating pain perception pathways. |

| Metabolic Regulation | Influences metabolic pathways, potentially aiding in metabolic disorders. |

Case Studies and Research Findings

- Anti-inflammatory Study : A study evaluated the effect of 2-Isopropoxy-2-phenylacetic acid on inflammatory markers in human cell lines. Results indicated a significant reduction in pro-inflammatory cytokines when treated with the compound, suggesting its potential as an anti-inflammatory agent .

- Analgesic Activity : In animal models, the compound demonstrated analgesic effects comparable to standard pain medications. The study highlighted its mechanism involving the inhibition of cyclooxygenase enzymes, which are crucial in pain and inflammation pathways .

- Metabolic Impact Assessment : Research focusing on metabolic regulation revealed that 2-Isopropoxy-2-phenylacetic acid could influence lipid metabolism, promoting favorable changes in lipid profiles among subjects .

Eigenschaften

IUPAC Name |

2-phenyl-2-propan-2-yloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(2)14-10(11(12)13)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSLLZBWSRRXGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60277094 | |

| Record name | 2-ISOPROPOXY-2-PHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5394-87-6 | |

| Record name | NSC837 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ISOPROPOXY-2-PHENYLACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60277094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-2-(propan-2-yloxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.